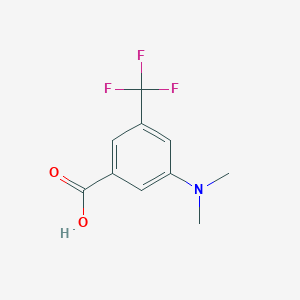

3-(Dimethylamino)-5-(trifluoromethyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(Dimethylamino)-5-(trifluoromethyl)benzoic acid” is a chemical compound with the CAS Number: 157383-41-0 . It has a molecular weight of 233.19 . The compound is typically stored as a powder .

Synthesis Analysis

While specific synthesis methods for “3-(Dimethylamino)-5-(trifluoromethyl)benzoic acid” were not found, trifluoromethylpyridines, which are structurally similar, have been synthesized via the nucleophilic addition of trifluoroacetonitrile to the amino group of diamine derivatives .Molecular Structure Analysis

The IUPAC name for this compound is 3-(dimethylamino)-5-(trifluoromethyl)benzoic acid . Its InChI code is 1S/C10H10F3NO2/c1-14(2)8-4-6(9(15)16)3-7(5-8)10(11,12)13/h3-5H,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis

The compound is a powder . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Polymorphism in Crystal Structures

Studies have identified polymorphs of compounds related to 3-(Dimethylamino)-5-(trifluoromethyl)benzoic acid. For instance, Aakeröy, Desper, and Levin (2005) discovered two new polymorphs of 4-(N,N-dimethylamino)benzoic acid, which shares a similar structural motif. These polymorphs were characterized using crystallographic methods, highlighting the significance of polymorphism in crystal structures and molecular packing arrangements (Aakeröy, Desper, & Levin, 2005).

Anion Recognition and Sensing

Hou and Kobiro (2006) explored the use of 4-(N,N-dimethylamino)benzoic acid in anion recognition, demonstrating its high selectivity for divalent anions such as HPO4 2- and SO4 2-. This research underscores the potential of dimethylamino benzoic acid derivatives in developing selective sensors for specific anions (Hou & Kobiro, 2006).

Charge Transfer and Fluorescence Quenching

Vishnoi, Sen, Patwari, and Murugavel (2015) synthesized a fluorescent chemo-sensor using a derivative of dimethylamino benzoic acid, which demonstrated remarkable fluorescence quenching in the presence of picric acid. The study provides insights into the charge transfer mechanisms and potential applications in selective sensing and capture of specific compounds (Vishnoi, Sen, Patwari, & Murugavel, 2015).

Synthesis and Chemical Reactions

Xie Chuan (2005) reported on the synthesis of p-(Dimethylamino)-benzoic acid from p-(dimethylamino)-benzaldehyde, highlighting the methodology and optimal conditions for synthesizing derivatives of dimethylamino benzoic acid. This research is crucial for understanding the synthesis processes and potential applications in various fields (Xie Chuan, 2005).

Chemical Oscillations in Reactions

Bell and Wang (2015) investigated the bromination and oxidation of 4-(N,N-dimethylamino) benzoic acid by acidic bromate. Their study observed transient chemical oscillations, indicating complex reaction dynamics and potential applications in studying reaction kinetics and mechanisms (Bell & Wang, 2015).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(dimethylamino)-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-14(2)8-4-6(9(15)16)3-7(5-8)10(11,12)13/h3-5H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUQTALSQIJXNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)-5-(trifluoromethyl)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Diethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate](/img/structure/B2536304.png)

![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2536316.png)

![6-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one;hydrochloride](/img/structure/B2536318.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2536322.png)

![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2536324.png)